molecular formula C26H31N3O4S2 B11623046 N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline

N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline

Cat. No.: B11623046
M. Wt: 513.7 g/mol
InChI Key: DYMDTYKJLVWRMD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline: is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring substituted with sulfonyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.

    Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Aniline Moiety: This step involves nucleophilic substitution reactions where the aniline derivative is introduced.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the sulfonyl groups can yield thiol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Conditions typically involve the use of Lewis acids such as aluminum chloride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

    Polymer Chemistry: Incorporated into polymers to impart desired characteristics.

Mechanism of Action

The mechanism by which N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • N,N-diethyl-4-{1-[(4-chlorophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline
  • N,N-diethyl-4-{1-[(4-methoxyphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline

Uniqueness: The presence of the 4-methylphenyl group in N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline imparts distinct electronic and steric properties, which can influence its reactivity and interaction with other molecules. This makes it unique compared to its analogs with different substituents.

Properties

Molecular Formula

C26H31N3O4S2

Molecular Weight

513.7 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-diethylaniline

InChI

InChI=1S/C26H31N3O4S2/c1-4-27(5-2)23-15-13-22(14-16-23)26-28(34(30,31)24-9-7-6-8-10-24)19-20-29(26)35(32,33)25-17-11-21(3)12-18-25/h6-18,26H,4-5,19-20H2,1-3H3

InChI Key

DYMDTYKJLVWRMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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